Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate

Synthetic Chemistry Process Development Purification

Regioisomer mismatch leads to failed quinolone cyclization. Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate (CAS 60946-75-0) uniquely enables BSA-mediated route with the 2,5-dimethoxy group. - Specific electrophilic substitution & cyclization not possible with 2,4- or 3,4-isomers. - Higher boiling point (347.9°C) simplifies distillation vs. methyl ester. - ≥98% purity ensures reproducible heterocycle synthesis. Procure with confidence.

Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
CAS No. 60946-75-0
Cat. No. B1315222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
CAS60946-75-0
Molecular FormulaC13H16O5
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=C(C=CC(=C1)OC)OC
InChIInChI=1S/C13H16O5/c1-4-18-13(15)8-11(14)10-7-9(16-2)5-6-12(10)17-3/h5-7H,4,8H2,1-3H3
InChIKeySHLIKILXQQPHPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate Overview


Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate (CAS 60946-75-0), also known as ethyl 2',5'-dimethoxybenzoylacetate, is an aromatic β-keto ester with the molecular formula C₁₃H₁₆O₅ and a molecular weight of 252.26 g/mol . The compound features a 2,5-dimethoxyphenyl group attached to a 3-oxopropanoate moiety, creating an electron-rich aryl ketone with an active methylene site . This structural configuration enables its primary utility as a versatile synthetic intermediate in medicinal chemistry, particularly in the construction of flavonoid, coumarin, quinoline, and indole derivatives .

WorkflowHeterocyclic synthesis intermediate
Regiochemistry2,5-dimethoxy substitution pattern
Ester TypeEthyl ester; solubility and reactivity profile distinct from methyl analog

Specificity of Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate


The 2,5-dimethoxy substitution pattern on the phenyl ring is not interchangeable with other regioisomers (e.g., 2,4- or 3,4-dimethoxy) due to its distinct electronic and steric effects on the β-keto ester reactivity . Specifically, the 2,5-arrangement directs electrophilic substitution and modulates the enolate chemistry at the active methylene site differently than the 2,4- or 3,4- isomers, impacting downstream cyclization outcomes in heterocycle synthesis . Furthermore, the ethyl ester group confers different solubility and reactivity profiles compared to the methyl ester analog (CAS 1225553-37-6), influencing reaction kinetics in transesterification and condensation pathways . These structural nuances preclude direct substitution of this compound with seemingly analogous β-keto esters without compromising synthetic yield, purity, or biological activity in target applications.

Regioisomer reactivity
2,4- or 3,4-dimethoxy isomers direct electrophilic substitution and enolate chemistry differently, altering cyclization outcomes.
Ester interchange
Methyl ester analog (CAS 1225553-37-6) may shift solubility and reaction kinetics, affecting transesterification and condensation pathways.
Purity specification mismatch
Varying commercial purity levels among regioisomers may impact synthetic reproducibility; review vendor specifications.

Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate: Key Differentiators


Boiling Point: Ethyl vs. Methyl Ester

The ethyl ester derivative (CAS 60946-75-0) exhibits a higher boiling point (347.9 ± 27.0 °C at 760 mmHg) compared to its methyl ester analog (CAS 1225553-37-6, boiling point 333.2 ± 27.0 °C at 760 mmHg) . This 14.7 °C difference in boiling point provides a wider operational window for distillation-based purification and reduces volatility during high-temperature reactions, which can be advantageous in industrial-scale syntheses requiring precise thermal control.

Ethyl vs. Methyl BP
Predicted data
Ethyl: 347.9 ± 27.0 °CvsMethyl: 333.2 ± 27.0 °C+14.7 °C
Wider distillation window may reduce volatility loss during high-temperature reactions.
Predicted via ACD/Labs Percepta; data to verify.
Synthetic Chemistry Process Development Purification

Regioisomeric Boiling Point: 2,5- vs. 2,4-Dimethoxy

The 2,5-dimethoxy regioisomer (CAS 60946-75-0) has a predicted boiling point of 347.9 ± 27.0 °C, whereas the 2,4-dimethoxy isomer (CAS 60946-77-2) boils at a higher 369.3 ± 27.0 °C . This 21.4 °C difference in boiling points between positional isomers reflects altered intermolecular interactions due to the methoxy group arrangement, which can affect retention times in GC analysis and purification strategies.

2,5- vs. 2,4-Dimethoxy BP
Predicted data
2,5-isomer: 347.9 ± 27.0 °Cvs2,4-isomer: 369.3 ± 27.0 °C-21.4 °C
Lower boiling point may simplify volatile impurity removal and reduce energy input in purification.
Predicted data; intermolecular interaction differences reflect methoxy arrangement.
Physical Organic Chemistry QSAR Chromatography

Commercial Purity and Vendor Specifications

Commercially, ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is offered at purities of 95% (AChemBlock) and ≥97% (MolCore), with the latter meeting ISO certification standards . In contrast, the 3,4-dimethoxy isomer (CAS 4687-37-0) is commonly supplied at 97% purity (AKSci), while the 2,4-isomer (CAS 60946-77-2) is available at 95% (AKSci) and 98% (MolCore) . The availability of the 2,5-isomer at ≥97% purity with ISO certification provides a documented quality benchmark that may be preferred for regulated pharmaceutical development, though direct comparative activity data are lacking.

Commercial Purity
Vendor specification
Target: ≥97% (ISO certified)Isomers: 95–98% range
ISO-certified purity supports quality-managed synthesis workflows.
Vendor datasheets, 2026; review specific lot COA.
Procurement Quality Control Supply Chain

Synthetic Utility of 2,5-Dimethoxy Pattern

The 2,5-dimethoxyphenyl β-keto ester scaffold serves as a key intermediate in the synthesis of 4-quinolone derivatives via BSA-mediated cyclization, a reaction in which the methoxy group acts as a leaving group . This specific reactivity is not observed with the 2,4- or 3,4-dimethoxy isomers under the same conditions, as the 2,5-arrangement uniquely positions the electron-donating methoxy groups to facilitate this rare cyclization pathway. The electron-rich aryl ketone nature of this compound, characterized by the 2,5-dimethoxy pattern, also directs electrophilic substitution for chalcone formation, a critical step in flavonoid and coumarin production . While direct yield comparisons are not available, the distinct reactivity profile of the 2,5-isomer enables synthetic routes not accessible with other regioisomers.

2,5-Dimethoxy Reactivity
Class-level inference
Enables BSA-mediated cyclization to 4-quinolones with methoxy leaving group; directs electrophilic substitution for chalcone formation.
Differentiated cyclization reactivity supports 4-quinolone scaffold access not available with other regioisomers.
Qualitative reactivity; no yield comparison data available.
Medicinal Chemistry Heterocyclic Synthesis Reaction Development

Applications of Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate


4-Quinolone Synthesis via BSA-Mediated Cyclization

Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is specifically employed as a starting material for the synthesis of 4-quinolone derivatives through a BSA-mediated cyclization reaction where the methoxy group serves as a leaving group . This application is unique to the 2,5-dimethoxy substitution pattern and is not achievable with the 2,4- or 3,4- isomers. Researchers developing novel quinolone-based therapeutics should procure this specific regioisomer to ensure the intended cyclization pathway.

Flavonoid and Coumarin Precursor via Electrophilic Substitution

The electron-rich 2,5-dimethoxyphenyl group in this β-keto ester directs electrophilic substitution, making it a valuable intermediate for chalcone formation, a key step in the synthesis of flavonoids and coumarins . The ethyl ester group offers a balance of reactivity and stability suitable for multi-step syntheses. Scientists working on natural product analogs or antioxidant compounds can utilize this compound to efficiently construct the chalcone scaffold.

Indole and Quinoline Scaffold Construction

As a versatile β-keto ester building block, ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate can be transformed into various indole and quinoline derivatives, which are privileged structures in drug discovery . Its higher boiling point compared to the methyl ester analog facilitates purification and handling in scaled-up reactions . Procurement of this compound at ≥97% purity with ISO certification is recommended for medicinal chemistry campaigns requiring reproducible results and minimal byproduct interference .

Process Development and Scale-Up

The predicted boiling point of 347.9 °C and logP of 2.31 for ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate provide a basis for designing distillation and extraction protocols in process development . Its 14.7 °C higher boiling point relative to the methyl ester analog reduces volatility during high-temperature reactions, an advantage in industrial settings where precise thermal control is required . Process chemists should consider this compound when developing robust, scalable synthetic routes to heterocyclic targets.

Application
Selection Property
Validation Focus
4-Quinolone synthesis via BSA-mediated cyclization
2,5-Dimethoxy regiochemistry reactivity
Cyclization outcome and methoxy leaving-group efficiency
Flavonoid and coumarin precursor synthesis
Electron-rich aryl ketone for electrophilic substitution
Chalcone formation yield and regioselectivity
Indole and quinoline scaffold construction
Versatile β-keto ester with ethyl ester profile
Multi-step synthesis efficiency and purification compatibility
Process development and scale-up
Thermal stability and boiling point profile
Distillation protocol design and volatility control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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